3-(Cyclopropylamino)-butanoic acid
Overview
Description
3-(Cyclopropylamino)-butanoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)-butanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation reactions. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes, followed by desilylation to yield cyclopropane carboxylates . Subsequent amination and carboxylation steps are carried out under controlled conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylamino)-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Cyclopropylamino)-butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The compound may act as an inhibitor or activator of enzymatic pathways, modulating biological processes at the molecular level .
Comparison with Similar Compounds
Cyclopropylglycine: Another cyclopropyl-containing amino acid with similar structural features.
Cyclopropylalanine: A compound with a cyclopropyl group attached to an alanine backbone.
Cyclopropylamine: A simpler analog with only the cyclopropyl and amino groups.
Uniqueness: 3-(Cyclopropylamino)-butanoic acid is unique due to its combination of the cyclopropyl group with a butanoic acid chain, providing distinct chemical reactivity and biological activity compared to other cyclopropyl-containing compounds .
Properties
IUPAC Name |
3-(cyclopropylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(4-7(9)10)8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVHLBXIYYYWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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